molecular formula C13H25NO B4901651 6-(diethylamino)-2,2,3-trimethylhex-4-yn-3-ol

6-(diethylamino)-2,2,3-trimethylhex-4-yn-3-ol

Cat. No.: B4901651
M. Wt: 211.34 g/mol
InChI Key: RKWMQSLXMOLXSP-UHFFFAOYSA-N
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Description

6-(diethylamino)-2,2,3-trimethylhex-4-yn-3-ol is an organic compound with a unique structure that includes a diethylamino group, a trimethylhexyl chain, and an alkyne functional group

Properties

IUPAC Name

6-(diethylamino)-2,2,3-trimethylhex-4-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-7-14(8-2)11-9-10-13(6,15)12(3,4)5/h15H,7-8,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWMQSLXMOLXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CC(C)(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(diethylamino)-2,2,3-trimethylhex-4-yn-3-ol typically involves multi-step organic reactions. One common method involves the alkylation of a diethylamine with a suitable alkyne precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

6-(diethylamino)-2,2,3-trimethylhex-4-yn-3-ol can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to introduce halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield ketones or aldehydes, while reduction can produce alkanes or alkenes.

Scientific Research Applications

6-(diethylamino)-2,2,3-trimethylhex-4-yn-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(diethylamino)-2,2,3-trimethylhex-4-yn-3-ol involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the alkyne group can participate in covalent bonding or π-π interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylaniline: An aromatic amine with similar structural features.

    7-diethylamino-4-methylcoumarin: A compound with a diethylamino group and a coumarin backbone.

    Diethylamino hydroxybenzoyl hexyl benzoate: A UV filter with a diethylamino group.

Uniqueness

6-(diethylamino)-2,2,3-trimethylhex-4-yn-3-ol is unique due to its combination of a diethylamino group, a trimethylhexyl chain, and an alkyne functional group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

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